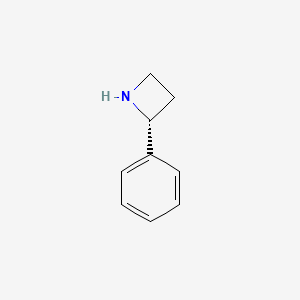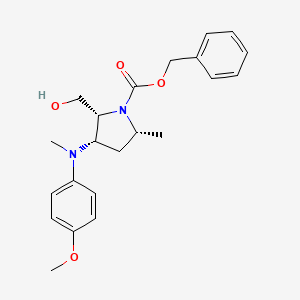
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Functionalization: The hydroxymethyl group can be introduced through a hydroxylation reaction, while the methoxyphenyl and methylamino groups can be added via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of a carboxylate derivative.
Reduction: Formation of a phenyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-hydroxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-chlorophenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
Uniqueness
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-20(23(2)18-9-11-19(27-3)12-10-18)21(14-25)24(16)22(26)28-15-17-7-5-4-6-8-17/h4-12,16,20-21,25H,13-15H2,1-3H3/t16-,20+,21+/m1/s1 |
InChI-Schlüssel |
HKAFNLJRPJAMGB-CZAAIQMYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
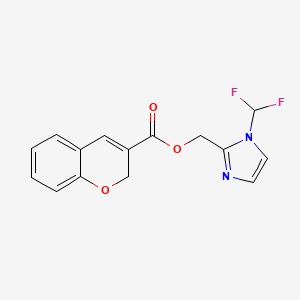

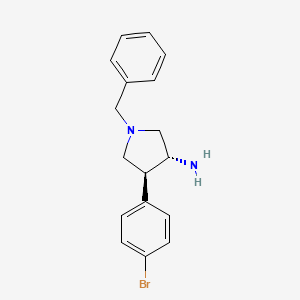
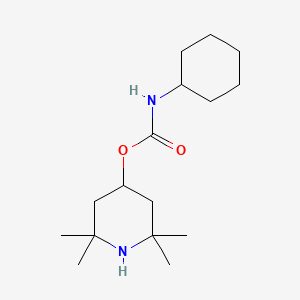
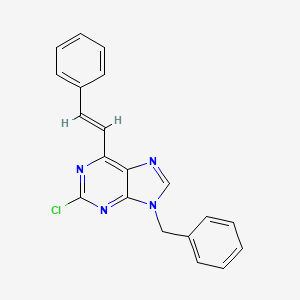
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)

